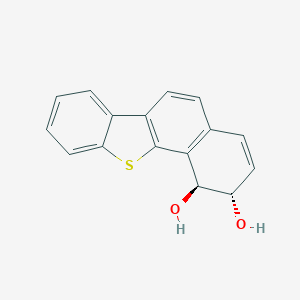
3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate, also known as DDNP, is a compound that has been extensively studied for its potential applications in scientific research. DDNP is a yellow crystalline powder that is soluble in organic solvents and is relatively stable under normal laboratory conditions.
Mecanismo De Acción
The mechanism of action of 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate is not well understood, but it is thought to involve the formation of reactive oxygen species (ROS) and the induction of oxidative stress. 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate has been shown to induce the formation of ROS in vitro, and it has been suggested that this may be the mechanism by which 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate exerts its biological effects.
Biochemical and Physiological Effects
3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate can induce the formation of ROS, activate the mitogen-activated protein kinase (MAPK) signaling pathway, and induce apoptosis in cancer cells. In vivo studies have shown that 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate can reduce the growth of tumors in animal models and improve cognitive function in aged mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate in lab experiments is its stability and solubility in organic solvents. This makes it easy to prepare solutions of 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate for use in a variety of experiments. However, one of the limitations of using 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate is that it can be difficult to work with due to its sensitivity to light and air. Additionally, 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate can be toxic in high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate. One area of research is the development of new synthesis methods for 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate that can improve the yield and purity of the compound. Another area of research is the development of new applications for 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate, such as its use as a fluorescent probe for imaging cellular structures. Finally, future research could focus on a better understanding of the mechanism of action of 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate is a multi-step process that involves the reaction of 2,4-dinitrophenol with benzaldehyde to form 2,4-dinitrophenylhydrazone. This intermediate is then reacted with phenylacetylene to form 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate. The overall yield of this synthesis method is approximately 50%.
Aplicaciones Científicas De Investigación
3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate has been used in a variety of scientific research applications, including as a probe for studying protein aggregation and as a fluorescent tag for imaging cellular structures. 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate has also been used as a model compound for studying the mechanism of action of nitroaromatic compounds, which are a class of compounds that have been implicated in a variety of environmental and health-related issues.
Propiedades
Número CAS |
130746-82-6 |
|---|---|
Nombre del producto |
3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate |
Fórmula molecular |
C22H24O4 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
methyl (3R,5S,6E)-3,5-dihydroxy-9,9-diphenylnona-6,8-dienoate |
InChI |
InChI=1S/C22H24O4/c1-26-22(25)16-20(24)15-19(23)13-8-14-21(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-14,19-20,23-24H,15-16H2,1H3/b13-8+/t19-,20-/m1/s1 |
Clave InChI |
NSZBOSJMBQKKKB-ZCBOBATRSA-N |
SMILES isomérico |
COC(=O)C[C@@H](C[C@@H](/C=C/C=C(C1=CC=CC=C1)C2=CC=CC=C2)O)O |
SMILES |
COC(=O)CC(CC(C=CC=C(C1=CC=CC=C1)C2=CC=CC=C2)O)O |
SMILES canónico |
COC(=O)CC(CC(C=CC=C(C1=CC=CC=C1)C2=CC=CC=C2)O)O |
Sinónimos |
3,5-dihydroxy-9,9-diphenyl-6,8-nonadienoate CP 83101 CP-83101 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B238431.png)
![N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B238437.png)


![3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238449.png)
![3-{[(1-Naphthoylamino)carbothioyl]amino}benzoic acid](/img/structure/B238452.png)

![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B238460.png)
![2-(4-chlorophenyl)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B238466.png)

![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide](/img/structure/B238479.png)
![N-[(2-hydroxyphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B238483.png)